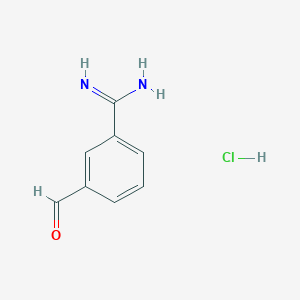
3-Formylbenzamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylbenzamidine hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Protease Inhibition:
3-Formylbenzamidine hydrochloride acts as a reversible competitive inhibitor of various serine proteases, including trypsin and thrombin. Its inhibitory properties are leveraged in biochemical assays to study protease activity and function. The compound is particularly useful in:
- Western Blot Analysis: It helps prevent protease degradation of proteins during sample preparation.
- Immunoprecipitation: It is used to stabilize proteins of interest by inhibiting proteolytic activity.
- Purification Processes: In the purification of proteins like dynein from yeast, it prevents non-specific degradation, enhancing yield and purity .
Case Studies:
Recent studies have illustrated the effectiveness of this compound in clinical settings. For instance, its application in managing enzyme-related disorders has been documented, showcasing its role in stabilizing biomolecules under experimental conditions .
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a critical intermediate for synthesizing more complex molecules. Key applications include:
- Synthesis of Imidazoles: It can be reacted with haloketones to produce 2,4-disubstituted imidazoles, which are important in pharmaceuticals .
- Pharmaceutical Development: The compound is explored as a precursor for developing new therapeutic agents targeting specific biological pathways .
Medicinal Chemistry
The medicinal potential of this compound is being investigated due to its structural similarity to known drug compounds. Its applications include:
- Anticoagulant Development: Similar compounds have been utilized in creating anticoagulants like dabigatran, indicating that 3-formylbenzamidine could be a candidate for similar therapeutic developments .
- Targeting Enzyme Inhibition: Given its efficacy as a protease inhibitor, it may also play a role in treating diseases where protease activity is dysregulated, such as certain cancers and inflammatory diseases .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Biochemical Research | Protease inhibition in assays |
| Organic Synthesis | Intermediate for imidazole synthesis |
| Medicinal Chemistry | Potential anticoagulant development |
Propriétés
Numéro CAS |
57081-01-3 |
|---|---|
Formule moléculaire |
C8H9ClN2O |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
3-formylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-5H,(H3,9,10);1H |
Clé InChI |
KYRDCTJVRFMQGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=N)N)C=O.Cl |
SMILES canonique |
C1=CC(=CC(=C1)C(=N)N)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















